molecular formula C7H9NO2S B14746944 2-(Thiophen-2-ylamino)propanoic acid

2-(Thiophen-2-ylamino)propanoic acid

Cat. No.: B14746944
M. Wt: 171.22 g/mol
InChI Key: SHAPQBYCPZRQIP-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylamino)propanoic acid is an organic compound that features a thiophene ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylamino)propanoic acid typically involves the reaction of thiophene derivatives with amino acids under controlled conditions. One common method involves the condensation of thiophene-2-carboxylic acid with alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products. The use of automated systems and advanced purification techniques ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-ylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Alkyl halides; reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-alkylated amino acids.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-2-acetic acid
  • 3-(2-Thienyl)propionic acid

Comparison: 2-(Thiophen-2-ylamino)propanoic acid is unique due to its amino acid backbone, which imparts distinct chemical and biological properties. Unlike simple thiophene derivatives, this compound can participate in a wider range of biochemical reactions and exhibits enhanced bioactivity. Its structural versatility makes it a valuable scaffold for drug design and material science .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(thiophen-2-ylamino)propanoic acid

InChI

InChI=1S/C7H9NO2S/c1-5(7(9)10)8-6-3-2-4-11-6/h2-5,8H,1H3,(H,9,10)

InChI Key

SHAPQBYCPZRQIP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC=CS1

Origin of Product

United States

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